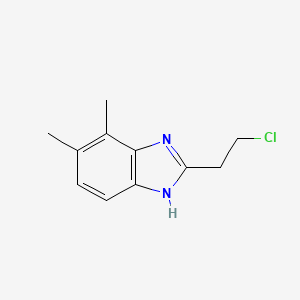2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole
CAS No.: 915924-16-2
Cat. No.: VC8008680
Molecular Formula: C11H13ClN2
Molecular Weight: 208.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 915924-16-2 |
|---|---|
| Molecular Formula | C11H13ClN2 |
| Molecular Weight | 208.69 g/mol |
| IUPAC Name | 2-(2-chloroethyl)-4,5-dimethyl-1H-benzimidazole |
| Standard InChI | InChI=1S/C11H13ClN2/c1-7-3-4-9-11(8(7)2)14-10(13-9)5-6-12/h3-4H,5-6H2,1-2H3,(H,13,14) |
| Standard InChI Key | ASXYWWHYKCRPAK-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(C=C1)NC(=N2)CCCl)C |
| Canonical SMILES | CC1=C(C2=C(C=C1)NC(=N2)CCCl)C |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole features a bicyclic aromatic system with a nitrogen-rich benzimidazole core. The chloroethyl group at position 2 introduces electrophilic reactivity, while the methyl groups at positions 6 and 7 enhance lipophilicity, potentially improving membrane permeability . The hydrochloride salt form (CAS: 1609406-55-4) is commonly utilized in synthetic workflows to improve solubility .
Physicochemical Data
Key properties include:
The compound’s predicted high boiling point and moderate density align with its aromatic and alkyl-substituted structure . The pKa suggests weak basicity, typical of benzimidazoles, which undergo protonation at the N1 position under acidic conditions .
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of 2-(2-chloroethyl)-6,7-dimethyl-1H-benzimidazole involves three primary steps:
-
Alkylation of Benzimidazole Precursors: 6,7-Dimethyl-1H-benzimidazole is reacted with 1,2-dichloroethane under basic conditions to introduce the chloroethyl group .
-
Coupling and Cyclization: Microwave-assisted methods using triazine reagents (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine) enhance reaction efficiency. For example, a 2015 protocol achieved cyclization in 40–60 minutes at 150°C .
-
Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and storage stability .
Biological Activities and Mechanisms
Anticancer Activity
Benzimidazoles with lipophilic substituents exhibit antiproliferative effects by intercalating DNA or inhibiting topoisomerases. For instance:
-
Breast Cancer (MDA-MB-231): Compound 2g (a chloroethyl-substituted analog) reduced cell viability by 50% at 10 µM .
-
Colorectal Cancer (HCT116): Similar derivatives (e.g., N18) showed IC₅₀ values of 4.53 µM, outperforming 5-fluorouracil (IC₅₀ = 9.99 µM) .
Applications in Drug Development
Intermediate for Antihypertensives
The compound serves as a precursor in synthesizing telmisartan, an angiotensin II receptor blocker. A 2006 patent describes its use in a triazine-mediated coupling reaction to form the bi-benzimidazole core of telmisartan .
Antimicrobial Agents
With rising antibiotic resistance, chloroethyl-benzimidazoles are being explored as dual-action agents. For example, hybrid molecules combining benzimidazole and p-aminobenzoic acid moieties show synergistic effects against multidrug-resistant pathogens .
Future Directions
-
Structure-Activity Relationships: Systematic modification of the chloroethyl and methyl groups could optimize potency and reduce toxicity.
-
Targeted Drug Delivery: Encapsulation in nanoparticles may enhance bioavailability and reduce off-target effects.
-
Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume